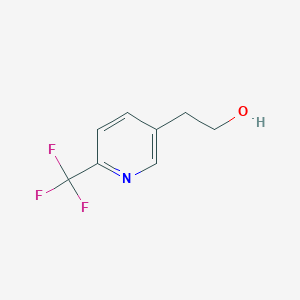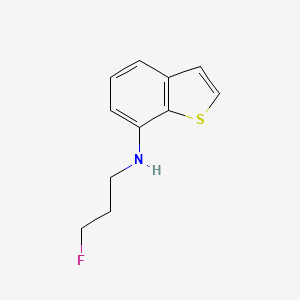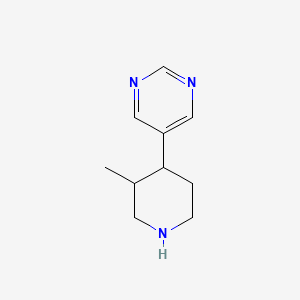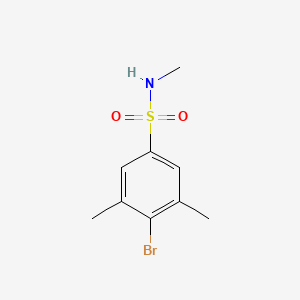
4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide is a synthetic compound with the molecular formula C9H12BrNO2S. It is a colorless solid that has a melting point of about 150°C and is soluble in water and most organic solvents. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide typically involves the bromination of N,3,5-trimethylbenzenesulfonamide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The sulfonamide group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted sulfonamides.
Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
HIV-1 Infection Prevention: Methylbenzenesulfonamide derivatives, including those with a bromine atom, have been investigated for their potential in preventing HIV-1 infection.
Photodynamic Therapy for Cancer: Compounds containing this sulfonamide have been explored for their applications in photodynamic therapy, a treatment modality for cancer.
Analytical Chemistry: Derivatives of benzenesulfonamide, including those with a bromine atom, have been utilized as oxidizing titrants in direct titrations.
Organic Synthesis: The compound is a common building block for organic synthesis and has been used in various laboratory experiments.
Enzyme Inhibition: Research has shown that N-substituted benzenesulfonamides can act as enzyme inhibitors, demonstrating significant inhibitory activity against acetylcholinesterase and α-glucosidase.
Mechanism of Action
The mechanism of action of 4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide involves its interaction with molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates or cofactors. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or experimental effects .
Comparison with Similar Compounds
4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
4-Bromo-N,N,3-trimethylbenzenesulfonamide: Similar in structure but with different substitution patterns.
3-Bromo-N,N,5-trimethylbenzenesulfonamide: Another isomer with bromine and methyl groups in different positions.
N,N-Dimethyl 4-bromo-3-methylbenzenesulfonamide: A compound with additional methyl groups on the nitrogen atoms.
These compounds share similar chemical properties and reactivity but may differ in their specific applications and biological activities.
Properties
Molecular Formula |
C9H12BrNO2S |
|---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
4-bromo-N,3,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H12BrNO2S/c1-6-4-8(14(12,13)11-3)5-7(2)9(6)10/h4-5,11H,1-3H3 |
InChI Key |
XYBJTHUAYXTVBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


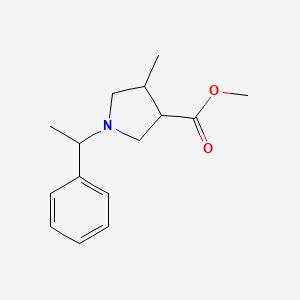
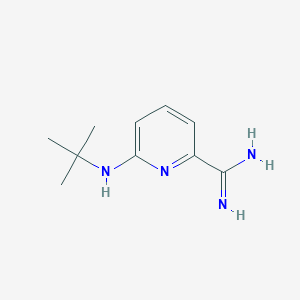
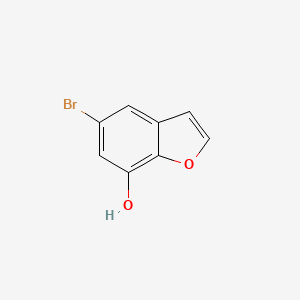
![3-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13289624.png)
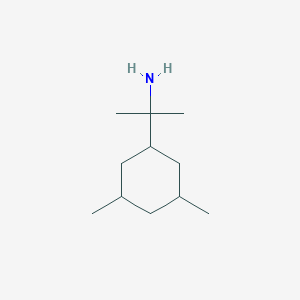
![2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine](/img/structure/B13289653.png)

![4-{[(2,6-Difluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13289660.png)

![4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol](/img/structure/B13289666.png)
![Spiro[5.5]undecane-1-carboxylic acid](/img/structure/B13289676.png)
